Home > Products > Building Blocks P4253 > (3-Methylpyridin-2-yl)methanamine hydrochloride
(3-Methylpyridin-2-yl)methanamine hydrochloride - 153936-25-5

(3-Methylpyridin-2-yl)methanamine hydrochloride

Catalog Number: EVT-1468624
CAS Number: 153936-25-5
Molecular Formula: C7H11ClN2
Molecular Weight: 158.629
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide (Flu-AM1)

  • Compound Description: Flu-AM1 is a racemic compound identified as a dual fatty acid amide hydrolase (FAAH) and cyclooxygenase-2 (COX-2) inhibitor. [, ] It demonstrates promising pain-relief properties by increasing endocannabinoid tonus. [] Both enantiomers of Flu-AM1 exhibit substrate-selective and time-dependent inhibition of COX-2, showing higher potency in inhibiting 2-arachidonoylglycerol (2-AG) oxygenation compared to arachidonic acid oxygenation. []

Flurbiprofen

  • Compound Description: Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID), serves as a parent compound for Flu-AM1. [] It exhibits enantioselective behavior towards COX-2, indicating the importance of chirality in pharmacological activity. []

(R)-Flu-AM1

  • Compound Description: (R)-Flu-AM1, the R-enantiomer of Flu-AM1, demonstrates potent inhibition of prostaglandin D2 and E2 production in both unstimulated and lipopolysaccharide + interferon γ-stimulated RAW 264.7 macrophage cells. []

(S)-Flu-AM1

  • Compound Description: (S)-Flu-AM1, the S-enantiomer of Flu-AM1, exhibits similar inhibitory effects on prostaglandin production as (R)-Flu-AM1. []

Ibu-AM5

  • Compound Description: Ibu-AM5, a derivative of ibuprofen, shares a similar COX-inhibitory profile with its parent compound and demonstrates more potent FAAH inhibition. [] The (S)-enantiomer of Ibu-AM5 displays significantly higher potency compared to the (R)-enantiomer in inhibiting FAAH. []

3-(6-methylpyridin-2-yl)coumarin derivatives

  • Compound Description: This series of compounds was designed and synthesized as potential anticancer agents. [] These derivatives exhibited selective inhibition towards cancer-related human carbonic anhydrase (hCA) isoforms IX and XII, while displaying no inhibition of the ubiquitous cytosolic isoforms hCA I and II. []

5-Methoxy-2-{(E)-[(3-methylpyridin-2-yl)imino]methyl}Phenol

  • Compound Description: This Schiff base compound was synthesized via a condensation reaction between 2-hydroxy-4-methoxybenzaldehyde and 2-amino-3-methylpyridine. []

Sodium 2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole (E3810)

  • Compound Description: E3810 is a proton pump inhibitor that exhibits high inhibitory activity against gastric acid secretion by targeting the H+, K(+)-ATPase enzyme. [, ] Its mechanism involves chemical modification of SH groups in the enzyme molecule. []

N-(3-methylpyridin-2-yl)-substituted semicarbazones

  • Compound Description: This series of compounds was designed to explore potential anticonvulsant activity. [] Several derivatives within this series demonstrated significant protection against seizures in various animal models, including maximal electroshock seizures (MES), subcutaneous pentylenetetrazole (scPTZ), subcutaneous strychnine (scSTY), and subcutaneous picrotoxin (scPIC) tests. []

3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid

  • Compound Description: This compound is currently under investigation for its therapeutic potential in treating cystic fibrosis. [, , , , , , , , ] Various formulations, including tablets and oral dosage forms, are being explored to optimize its delivery and efficacy. [, ]

(4′E)-6′-(Diethylamino)-2-[(E)-[(6-methylpyridin-2-yl)methylidene]amino]-4′-{2-[(2E)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene}-1′,2,2′,3,3′,4′-hexahydrospiro[isoindole-1,9′-xanthene]-3-one

  • Compound Description: This complex molecule represents a spiro compound incorporating a xanthene moiety. [] Its structure has been elucidated using X-ray crystallography. []

1-(4-Chlorobenzoyl)-3-(3-methylpyridin-2-yl)thiourea

  • Compound Description: This compound's crystal structure reveals a twisted conformation stabilized by intramolecular hydrogen bonding. [] The molecule forms chains along the a-axis through intermolecular C—H⋯N hydrogen bonds. []

[Yb(MPQ2)(acac)] and [NaYb(MPQ)4]

  • Compound Description: These two are eight-coordinate YbIII complexes that demonstrate enhanced near-infrared (NIR) luminescence compared to their nine-coordinate counterpart, [Yb(MPQ)3]. [] They utilize 2-(5-methylpyridin-2-yl)-8-quinolinate (MPQ) ligands for coordinating with the YbIII cation. []
  • Compound Description: This solid solution represents a mixture of two structurally similar compounds. []

(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride

  • Compound Description: This l-menthol and phenibut-based ester is being investigated for its potential anticonvulsant properties. []

2-Ethoxy-6-[(3-methylpyridin-2-yl)iminomethyl]phenol

  • Compound Description: This Schiff base compound, synthesized via a condensation reaction, exhibits a nearly coplanar conformation between its benzene and pyridine rings. []

Ferrocenyl-bis-(1-(4-benzyl-5-morpholinooxazol-2-yl)-N-(4-(trifluoromethyl)benzyl)methanamine)

  • Compound Description: This bis-heterocyclic compound was efficiently synthesized using a pseudo-repetitive Ugi-Zhu five-component reaction, demonstrating the versatility of multicomponent reactions in rapidly assembling complex molecules. []

(E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine

  • Compound Description: This Schiff base undergoes hydrolysis under Suzuki coupling conditions catalyzed by Pd(PPh3)4. [] DFT calculations provided insights into the mechanism of this transition metal-catalyzed hydrolysis. []

(5-Phenylfuran-2-yl)methanamine derivatives

  • Compound Description: These compounds emerged as potent inhibitors of human sirtuin 2 (SIRT2). [] These inhibitors show promise in treating cancer, neurodegenerative diseases, type II diabetes, and bacterial infections. []

(E)-2-(3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl)-N′-((6-methylpyridin-2-yl)methylene)benzohydrazide – methanol (1/1)

  • Compound Description: This molecule represents a xanthene derivative with its structure determined using X-ray crystallography. []

S-Benzyl 3-[1-(6-methylpyridin-2-yl)ethylidene]dithiocarbazate

  • Compound Description: The crystal structure of this dithiocarbazate compound reveals a twisted conformation and intermolecular interactions. []

3-Methyl-1-{(E)-[1-(4-methylpyridin-2-yl)ethylidene]amino}thiourea

  • Compound Description: The crystal structure of this thiourea derivative reveals a twisted molecular conformation stabilized by intramolecular hydrogen bonds. []
  • Compound Description: This compound and its metal complexes were synthesized and characterized. [] The compound exhibits antioxidant and antitumor activities, which were also studied in its metal complexes. []
  • Compound Description: These compounds were synthesized using microwave-assisted organic synthesis, which proved to be an efficient and environmentally friendly approach. []

2-({5-Chloro-3-methyl-1-(4-methylpyridin-2-yl)pyrazolidin-4-yl}-3-substituted phenylthiazolidin-4-ones

  • Compound Description: This series of compounds was synthesized and characterized using various spectroscopic techniques, and their antimicrobial activity was evaluated. []

(E)-1-(Phthalazin-1-yl)-1-[(Pyridin-2-yl)Ethylidene]Hydralazine and 1-[2-(1-(pyridine-3- yl)ethylidene)hydrazinyl]phthalazine

  • Compound Description: These two hydralazine hydrochloride-derived Schiff bases were synthesized and characterized. [] Their anti-plasmodial, antimicrobial, and anti-oxidant activities were also evaluated. []

((E)-N-(4-(((2-Amino-5-phenylpyridin-3-yl)imino)methyl)pyridin-2-yl)cyclopropanecarboxamide)

  • Compound Description: This novel glycogen synthase kinase-3β (GSK-3β) inhibitor shows promise in treating Alzheimer's disease. [] It demonstrated the ability to ameliorate Aβ1-42-induced Alzheimer's disease in SD rats by inhibiting oxidative stress and apoptosis. []

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives

  • Compound Description: This series of compounds was designed and synthesized as potential antibacterial agents. []

1-benzyl-3-(4-methylpyridin-2-yl)-1H-imidazol-3-ium hexafluorophosphate

  • Compound Description: The crystal structure of this imidazolium salt was determined and revealed a monoclinic crystal system. []

Ethyl {[5-acetyl-3-cyano-4-(4-meth­oxy­phen­yl)-6-methyl­pyridin-2-yl]sulfan­yl}acetate

  • Compound Description: The crystal structure of this pyridine derivative shows the presence of C—H⋯O hydrogen bonds and C—H⋯π interactions. []

(Z)-4-methylbenzyl 3-[1-(5-methylpyridin-2-yl)ethylidene]dithiocarbazate

  • Compound Description: The crystal structure of this dithiocarbazate derivative indicates a highly twisted molecule. []

2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide

  • Compound Description: The crystal structure of this amide derivative reveals two molecules in the asymmetric unit linked by N—H⋯N hydrogen bonds. []

(3-(2-Chlorophenyl)-5-Tosyl-1,3,3a,4,5,9b-Hexahydroisoxazolo[4,3-c]Quinolin-3a-yl)Methanamine

  • Compound Description: This sulfonamide compound has been studied for its potential as a cancer inhibitor through molecular docking studies. []

3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide (IN-1130)

  • Compound Description: IN-1130, a novel ALK5 inhibitor, shows promising anti-fibrotic and anti-metastatic effects. []

2 (X = N–CH3, S, or O) Complexes

  • Compound Description: This series of ruthenium(II) complexes are photoactive and have been studied for their electrochemical and electrochemiluminescent properties. []

N-{(1S,2S)-2-(3-cyanophenyl)- 3-[4-(2-[18F]fluoroethoxy)phenyl]-1-methylpropyl}- 2-methyl-2-[(5-methylpyridin-2-yl)oxy]propanamide

  • Compound Description: This compound is a cannabinoid-1 receptor (CB1R) positron emission tomography tracer designed for clinical use. []

(3S)-3-(Hydroxymethyl)-4-(5-Methylpyridin-2-yl)-N-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]-3,4-Dihydro-2H-Benzo[b][1,4]Oxazine-8-Carboxamide (JTS-653)

  • Compound Description: JTS-653, a novel transient receptor potential vanilloid 1 (TRPV1) antagonist, shows potential for treating pain-related diseases. []

2,6-bis(1H-imidazol-2-yl)pyridine (H2dimpy) and its hydrochloride

  • Compound Description: H2dimpy and its hydrochloride salt were studied for their proton-coupled electron-transfer reactions and their crystal structures were analyzed. []
Overview

(3-Methylpyridin-2-yl)methanamine hydrochloride is an organic compound characterized by the molecular formula C7H10N2HClC_7H_{10}N_2\cdot HCl. It is a derivative of pyridine, featuring a methyl group at the third position and a methanamine group at the second position of the pyridine ring. This compound is significant in various fields, including chemistry, biology, and medicine, due to its versatile chemical properties and potential applications.

Source and Classification

The compound is classified under heterocyclic compounds, specifically as a pyridine derivative. Pyridine itself is known for its basicity and ability to participate in a variety of chemical reactions. (3-Methylpyridin-2-yl)methanamine hydrochloride can be sourced from chemical suppliers and databases such as PubChem, which provides detailed chemical information including synthesis routes and biological activities .

Synthesis Analysis

Methods

The synthesis of (3-Methylpyridin-2-yl)methanamine hydrochloride can be achieved through several methods:

  1. Reductive Amination: This method involves the reaction of 3-methylpyridine-2-carbaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
  2. Reduction of Precursors: Another common approach includes reducing 3-methylpyridine-2-carbonitrile using hydrogen gas over a palladium on carbon catalyst to yield the amine .

Technical Details

The synthesis typically requires controlled conditions to optimize yield and purity. In industrial applications, continuous flow reactors are often employed to scale up production while maintaining consistent quality. Reaction parameters such as temperature, pressure, and concentration are crucial for successful synthesis .

Molecular Structure Analysis

The molecular structure of (3-Methylpyridin-2-yl)methanamine hydrochloride can be represented as follows:

  • Molecular Formula: C7H10N2HClC_7H_{10}N_2\cdot HCl
  • InChI Key: KCHDELNMWQMQBU-UHFFFAOYSA-N
  • Structural Representation: The compound features a pyridine ring with a methyl group at position 3 and an amine group at position 2.

Data

The structural data can be confirmed through various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), which provide insights into the functional groups and molecular interactions present in the compound .

Chemical Reactions Analysis

Types of Reactions

(3-Methylpyridin-2-yl)methanamine hydrochloride is capable of undergoing several chemical reactions:

  1. Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using agents like hypervalent iodine.
  2. Reduction: It can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: The methanamine group can participate in nucleophilic substitution reactions where it may be replaced by other nucleophiles under appropriate conditions .

Technical Details

The specific reagents and conditions used in these reactions significantly influence the products formed. For example, oxidation typically yields N-oxides, while reduction can lead to various amine derivatives depending on the reducing agent employed .

Mechanism of Action

Process

The mechanism of action for (3-Methylpyridin-2-yl)methanamine hydrochloride is primarily based on its structural similarities to other biologically active pyridine derivatives. It may interact with biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking.

Data

While specific biochemical pathways affected by this compound are not extensively documented, its potential interactions suggest involvement in various metabolic processes typical for small organic molecules . The pharmacokinetics, including absorption, distribution, metabolism, and excretion properties, remain largely unexplored but are likely favorable due to its small molecular size.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water due to the presence of the hydrochloride salt form.

Chemical Properties

  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant analyses such as thermal analysis (e.g., TGA or DSC) could provide further insights into its stability profile .

Applications

(3-Methylpyridin-2-yl)methanamine hydrochloride has several important applications:

  1. Organic Synthesis: Serves as a building block for synthesizing more complex molecules in organic chemistry.
  2. Biological Research: Investigated for potential antimicrobial and anticancer properties due to its structural characteristics.
  3. Pharmaceutical Development: Used as an intermediate in synthesizing pharmaceutical compounds aimed at treating neurological disorders .
  4. Industrial Applications: Employed in producing agrochemicals and specialty chemicals, highlighting its versatility across different sectors .

Properties

CAS Number

153936-25-5

Product Name

(3-Methylpyridin-2-yl)methanamine hydrochloride

IUPAC Name

(3-methylpyridin-2-yl)methanamine;hydrochloride

Molecular Formula

C7H11ClN2

Molecular Weight

158.629

InChI

InChI=1S/C7H10N2.ClH/c1-6-3-2-4-9-7(6)5-8;/h2-4H,5,8H2,1H3;1H

InChI Key

RXEGAVWOPSLNLG-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)CN.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.